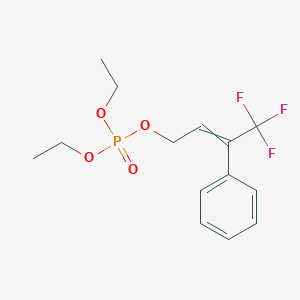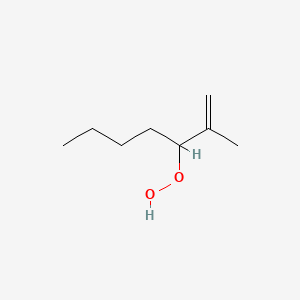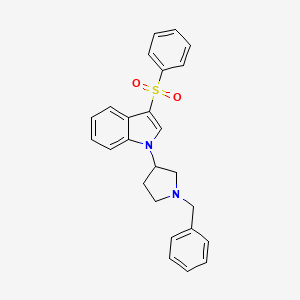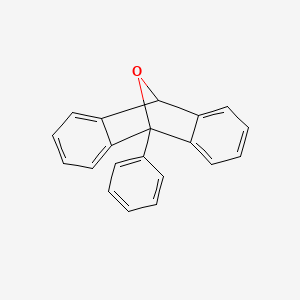
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a phenyl group, and a phosphate ester, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diethyl phosphite. This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have explored its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate involves its interaction with specific molecular targets. The trifluoromethyl group and phosphate ester play crucial roles in its reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate can be compared with other similar compounds such as:
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in its synthesis.
Diethyl phosphite: Another phosphate ester with different reactivity.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group with varying properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
821799-36-4 |
|---|---|
Formule moléculaire |
C14H18F3O4P |
Poids moléculaire |
338.26 g/mol |
Nom IUPAC |
diethyl (4,4,4-trifluoro-3-phenylbut-2-enyl) phosphate |
InChI |
InChI=1S/C14H18F3O4P/c1-3-19-22(18,20-4-2)21-11-10-13(14(15,16)17)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |
Clé InChI |
KBZSFTXQMYUZEK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCC=C(C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)



silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)

![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
